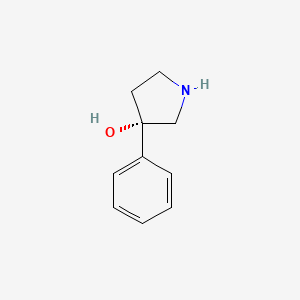

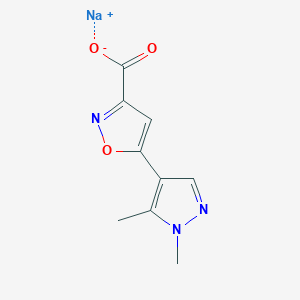

![molecular formula C11H14N4O B2604360 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-47-3](/img/structure/B2604360.png)

8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . These compounds are readily accessed by a variety of methods and are a good scaffold for the development of biologically active compounds .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves a variety of methods . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride leads to the formation of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-7(8H)-ones addresses key pharmacophoric elements of the kinase ATP pocket .Applications De Recherche Scientifique

Tyrosine Kinase Inhibitors

Pyrido[2,3-d]pyrimidin-7(8H)-ones, including compounds like 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, have gained attention for their potential as tyrosine kinase inhibitors. These compounds are structurally similar to nitrogenous bases found in DNA and RNA. Their diverse substitutions at various positions, particularly the C-4 position, show potential for biological activity against ZAP-70, a tyrosine kinase (Masip et al., 2021).

Cyclin-Dependent Kinase Inhibition

Research has identified pyrido[2,3-d]pyrimidin-7-ones as inhibitors of cyclin-dependent kinases (Cdks), crucial for cell division control. This property makes them valuable in studying cancer and cell cycle-related diseases (Barvian et al., 2000).

Synthesis and Biomedical Applications

The unique structure of pyrido[2,3-d]pyrimidin-7(8H)-ones has led to over 20,000 described structures, with extensive biomedical applications being researched. These include potential roles in interacting with various receptors in the body (Jubete et al., 2019).

Potential Analgesic Properties

Some derivatives of pyrido[1,2-a]pyrimidines, a closely related class, have shown increased biological activity as analgesics in certain substitutions, indicating potential applications in pain management (Ukrainets et al., 2015).

Synthesis of Halogenated Derivatives

Halogenated derivatives of pyrido[1,2-a]pyrimidin-4-ones have been synthesized, expanding the chemical diversity and potential biological applications of these compounds (Molnár et al., 2009).

Antimicrobial Activity

Some pyrido[2,3-d]pyrimidines show promising antimicrobial activity. This is crucial for the development of new antibacterial and antifungal agents in the face of increasing drug resistance (Farghaly et al., 2011).

Anticancer Potential

Certain pyrido[2,3-d]pyrimidines exhibit significant anticancer activity, both in vitro and in vivo, indicating their potential use in cancer treatment and research (Su et al., 1986).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidin-7-ones, have been known to selectively inhibit the activity of various tyrosine kinases .

Mode of Action

Related compounds have been shown to inhibit tyrosine kinases, which catalyze phosphate transfer from atp to tyrosine residues in proteins .

Biochemical Pathways

Inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways within the cell .

Result of Action

Similar compounds have shown antitumor and antiproliferative activity .

Orientations Futures

The future directions in the research of pyrido[2,3-d]pyrimidin-7(8H)-ones could involve the development of new synthesis methods and the exploration of their biological activities . These compounds have shown promise in the development of biologically active compounds, particularly as kinase inhibitors .

Propriétés

IUPAC Name |

8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-3-6-12-10-8-4-5-9(16)15(2)11(8)14-7-13-10/h4-5,7H,3,6H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMGRYXCQXCFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C=CC(=O)N(C2=NC=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2604279.png)

![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2604283.png)

![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604284.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2604287.png)

![N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2604291.png)

![N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2604296.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604298.png)

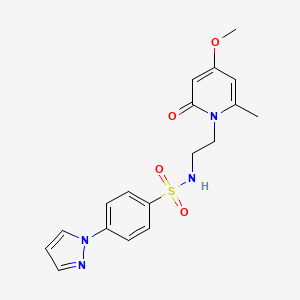

![N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)